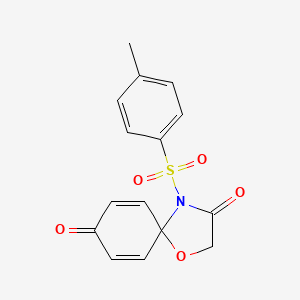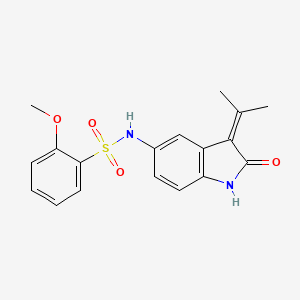
BRD4 Inhibitor-20
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRD4 Inhibitor-20 is a small molecule inhibitor targeting the bromodomain and extra-terminal (BET) protein BRD4. BET proteins, including BRD2, BRD3, BRD4, and BRDT, are epigenetic readers that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in transcriptional regulation, chromatin remodeling, and cell cycle progression . This compound has shown significant potential in cancer research due to its ability to inhibit BRD4, thereby affecting gene expression and cell proliferation .
Preparation Methods
The synthesis of BRD4 Inhibitor-20 involves a series of chemical reactions, typically starting with the preparation of a benzo[d]isoxazol scaffold . The synthetic route includes:
Formation of the benzo[d]isoxazol scaffold: This involves the cyclization of appropriate precursors under specific conditions.
Functionalization: Introduction of functional groups to the scaffold to enhance binding affinity and selectivity towards BRD4.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization.
Industrial production methods for this compound would involve scaling up these synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures .
Chemical Reactions Analysis
BRD4 Inhibitor-20 undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenated compounds and nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Cyclization Reactions: Formation of ring structures within the molecule, enhancing its stability and binding affinity.
The major products formed from these reactions are typically derivatives of the original scaffold, with modifications that improve the compound’s pharmacokinetic and pharmacodynamic properties .
Scientific Research Applications
BRD4 Inhibitor-20 has a wide range of scientific research applications:
Cancer Research: It has shown efficacy in inhibiting the proliferation of various cancer cell lines, including prostate and breast cancer cells.
Epigenetic Studies: Used to study the role of BRD4 in gene expression and chromatin remodeling.
Inflammatory Diseases: Exhibits anti-inflammatory properties by modulating the activity of BRD4 in immune cells.
Drug Development: Serves as a lead compound for developing new therapeutic agents targeting BET proteins.
Mechanism of Action
BRD4 Inhibitor-20 exerts its effects by binding to the bromodomains of BRD4, preventing its interaction with acetylated lysine residues on histones . This inhibition disrupts the recruitment of transcription factors and other regulatory proteins, leading to the suppression of oncogene expression and cell cycle arrest . Additionally, this compound has been shown to affect non-transcriptional roles of BRD4, such as DNA damage repair and telomere maintenance .
Comparison with Similar Compounds
BRD4 Inhibitor-20 is compared with other BET inhibitors such as:
(+)-JQ1: A well-known BET inhibitor with high specificity for BRD4.
I-BET762: Another potent inhibitor targeting BET proteins, used in various preclinical studies.
RVX-208: A BET inhibitor with a different chemical scaffold, showing promise in cardiovascular diseases.
This compound is unique due to its specific binding affinity and selectivity towards BRD4, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C18H18N2O4S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-methoxy-N-(2-oxo-3-propan-2-ylidene-1H-indol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H18N2O4S/c1-11(2)17-13-10-12(8-9-14(13)19-18(17)21)20-25(22,23)16-7-5-4-6-15(16)24-3/h4-10,20H,1-3H3,(H,19,21) |
InChI Key |
CDERLIUJSXSXFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3OC)NC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate](/img/structure/B10856939.png)
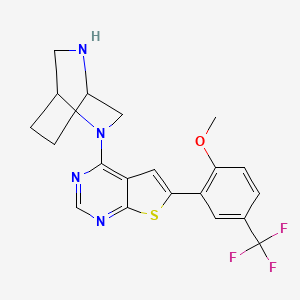
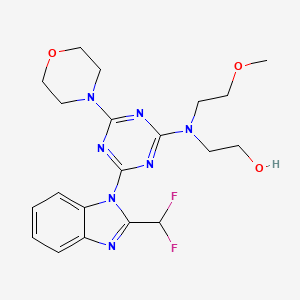
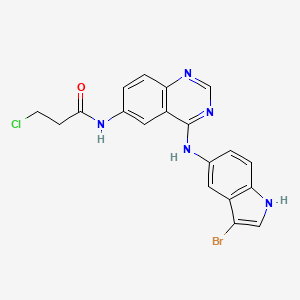

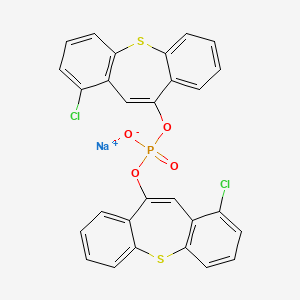

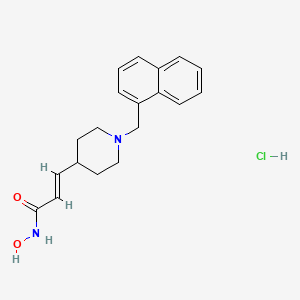

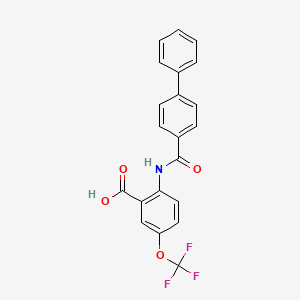
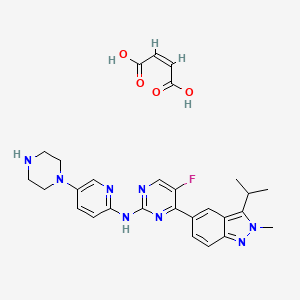
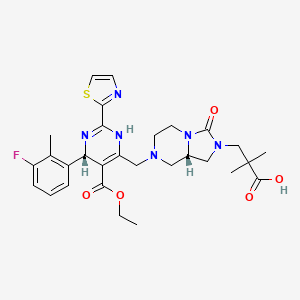
![5-[2-[2-[2-[2-[2-[3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid](/img/structure/B10857010.png)
